4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide
CAS No.: 1374509-58-6
Cat. No.: VC3072169
Molecular Formula: C14H14N6O
Molecular Weight: 282.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1374509-58-6 |
|---|---|
| Molecular Formula | C14H14N6O |
| Molecular Weight | 282.3 g/mol |
| IUPAC Name | 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide |
| Standard InChI | InChI=1S/C14H14N6O/c1-8-11(10-6-4-3-5-7-10)13-18-17-12(14(21)16-15)9(2)20(13)19-8/h3-7H,15H2,1-2H3,(H,16,21) |
| Standard InChI Key | HVZBYHRVMCZSJL-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NN |
| Canonical SMILES | CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NN |
Introduction
Chemical Structure and Identification
4,7-Dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide belongs to the class of heterocyclic compounds characterized by a fused ring system consisting of pyrazole and triazine moieties. Its structure features a phenyl substituent at position 8 and a carbohydrazide functional group at position 3, with methyl groups at positions 4 and 7.
Basic Identification Parameters
The compound is identified by multiple parameters as detailed in Table 1:
The compound features a unique heterocyclic structure with a pyrazole ring fused with a triazine ring, making it an interesting scaffold for potential pharmaceutical applications .
Structural Characteristics
The structural framework of 4,7-Dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide consists of several key components:
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Two methyl substituents at positions 4 and 7
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A phenyl group at position 8
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A carbohydrazide functional group (-CONHNH₂) at position 3
The carbohydrazide group is particularly noteworthy as it provides a site for potential hydrogen bonding and further derivatization, making this compound valuable as a potential intermediate in synthesis of more complex structures .
Physical and Chemical Properties
Understanding the physical and chemical properties of 4,7-Dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide is essential for its characterization and potential applications.
Chemical Properties
The chemical reactivity of 4,7-Dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide is largely governed by its functional groups:
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The carbohydrazide moiety (-CONHNH₂) is particularly reactive and can participate in various transformations:
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Condensation reactions with aldehydes and ketones
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Acylation reactions
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Coordination to metal ions through nitrogen atoms
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The heterocyclic core demonstrates characteristics typical of aromatic nitrogen-containing compounds:
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Stability under normal conditions
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Potential for electrophilic and nucleophilic substitution reactions
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Hydrogen bonding capabilities through nitrogen atoms
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The presence of the phenyl group at position 8 may influence the electronic distribution within the molecule, potentially affecting its reactivity patterns .
Structural Relatives and Derivatives
4,7-Dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide belongs to a broader family of pyrazolotriazine derivatives, several of which have been studied more extensively.
Related Compounds
Table 2 presents a comparison of 4,7-Dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide with structurally related compounds:
The comparison reveals how subtle structural modifications can result in compounds with potentially different physical, chemical, and biological properties .
Research Directions and Future Perspectives
The study of 4,7-Dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide and related compounds presents several promising research avenues.
Medicinal Chemistry Applications
Pyrazolo[5,1-c] triazine derivatives have shown potential in various therapeutic areas, suggesting possible applications for 4,7-Dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide in:
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Development of novel anti-inflammatory agents
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Design of targeted anticancer compounds
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Creation of new antimicrobial therapies
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Exploration as enzyme inhibitors for various disease states
The structural features of this compound make it an interesting candidate for structure-activity relationship studies and medicinal chemistry explorations .
Synthetic Versatility
The carbohydrazide functional group in 4,7-Dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide offers opportunities for:
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Further derivatization to create compound libraries
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Conjugation with other bioactive molecules
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Development of prodrugs with enhanced pharmacokinetic properties
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Creation of molecular probes for biological studies
These possibilities highlight the potential value of this compound as a synthetic intermediate in drug discovery efforts .
Analytical Methods and Characterization
For complete characterization and quality control of 4,7-Dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide, various analytical techniques can be employed.
Spectroscopic Methods
Key spectroscopic methods for characterization include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR to confirm hydrogen environments, particularly methyl groups and the carbohydrazide moiety
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¹³C NMR to verify carbon framework and substitution patterns
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Infrared (IR) Spectroscopy:
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Identification of characteristic absorption bands for the carbohydrazide group (typically N-H stretching at 3300-3500 cm⁻¹ and C=O stretching around 1650-1700 cm⁻¹)
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Confirmation of aromatic and heterocyclic structural features
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Mass Spectrometry:
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- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume